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Compound of Interest

Compound Name: Methyl O-acetylricinoleate

Cat. No.: B1237950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl O-acetylricinoleate, the methyl ester of O-acetylricinoleic acid, is a derivative of

ricinoleic acid, the primary fatty acid found in castor oil. Its unique structure, featuring a C18

carbon chain with a double bond at the C9-C10 position and an acetoxy group at the C12

position, imparts specific chemical and physical properties that are of interest in various

industrial and pharmaceutical applications. Accurate and detailed spectroscopic analysis is

paramount for its characterization, quality control, and in the study of its chemical

transformations. This technical guide provides an in-depth overview of the spectroscopic

analysis of Methyl O-acetylricinoleate, focusing on Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
IUPAC Name: methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate[1]

Molecular Formula: C₂₁H₃₈O₄[1]

Molecular Weight: 354.5 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for the structural elucidation of Methyl O-
acetylricinoleate, providing detailed information about the carbon and proton framework of the

molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of the hydrogen

atoms in the molecule. The following table summarizes the expected chemical shifts and

multiplicities for the key protons in Methyl O-acetylricinoleate.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Notes

-CH₃ (terminal methyl) ~0.88 Triplet

Represents the three

protons of the terminal

methyl group in the

fatty acid chain.

-(CH₂)n- (methylene

chain)
~1.2-1.4 Multiplet

A complex multiplet

arising from the

overlapping signals of

the numerous

methylene groups in

the aliphatic chain.

-CH₂-CH=CH- (allylic) ~2.05 Multiplet

Protons on the carbon

atoms adjacent to the

double bond.

-CH₂-COO- (α to

ester)
~2.3 Triplet

Methylene group

protons adjacent to

the carbonyl group of

the methyl ester.

-O-CH₃ (ester methyl) ~3.67 Singlet

A sharp singlet

corresponding to the

three protons of the

methyl ester group.[2]

-CH-OAc (acetoxy

methine)
~4.8-5.0 Multiplet

The proton on the

carbon bearing the

acetoxy group.

-CH=CH- (vinylic) ~5.3-5.5 Multiplet

Protons directly

attached to the carbon

atoms of the double

bond.

-C(O)-CH₃ (acetyl

methyl)
~2.0 Singlet

A characteristic singlet

for the three protons

of the acetyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18780308/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Each unique carbon atom gives a distinct signal.

Carbon Assignment Chemical Shift (δ, ppm)

-CH₃ (terminal methyl) ~14

-(CH₂)n- (methylene chain) ~22-34

-CH₂-COO- (α to ester) ~34

-O-CH₃ (ester methyl) ~51

-CH-OAc (acetoxy methine) ~73

-CH=CH- (vinylic) ~125-135

-C(O)-CH₃ (acetyl methyl) ~21

-COO- (ester carbonyl) ~174

-OC(O)-CH₃ (acetyl carbonyl) ~170

Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of fatty acid methyl esters like Methyl O-
acetylricinoleate is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal

standard (δ = 0.00 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton

signals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1237950?utm_src=pdf-body
https://www.benchchem.com/product/b1237950?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans and a longer relaxation delay are typically required compared to ¹H

NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Caption: NMR Spectroscopy Experimental Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Interpretation of the FTIR Spectrum
The FTIR spectrum of Methyl O-acetylricinoleate will exhibit characteristic absorption bands

corresponding to its various functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3010 =C-H stretch Alkene

2925, 2855
C-H stretch (asymmetric &

symmetric)
Alkane (CH₂, CH₃)

~1740 C=O stretch
Ester (both methyl ester and

acetate)

~1650 C=C stretch Alkene

~1465 C-H bend (scissoring) Alkane (CH₂)

~1375 C-H bend (rocking) Alkane (CH₃)

~1240 C-O stretch Acetate

~1170 C-O stretch Methyl Ester
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The presence of two distinct ester groups (methyl ester and acetate) may lead to a broadening

or splitting of the strong carbonyl (C=O) absorption band around 1740 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy
Sample Preparation: For liquid samples like Methyl O-acetylricinoleate, the simplest

method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be

used by placing a drop of the sample directly on the ATR crystal.[3][4]

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates or ATR crystal should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the major absorption bands and assign them to the corresponding

functional group vibrations.

Sample Preparation

Data Acquisition

Data Analysis

Liquid Sample:
Methyl O-acetylricinoleate

Method:
Neat Liquid (Salt Plates)

or ATR
FTIR Spectrometer Record Background

Spectrum

Record Sample
Spectrum

Background
Subtraction

Peak Identification
& Assignment Interpreted FTIR Spectrum

Click to download full resolution via product page

Caption: FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. Gas Chromatography-
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Mass Spectrometry (GC-MS) is a common technique for the analysis of fatty acid methyl

esters.[1][5][6][7]

Fragmentation Pattern
Upon electron ionization, Methyl O-acetylricinoleate will fragment in a characteristic manner.

The molecular ion peak (M⁺) is expected at m/z 354. Key fragmentation pathways include:

Loss of the methoxy group (-OCH₃): [M - 31]⁺

Loss of the acetyl group (-COCH₃): [M - 43]⁺

Loss of acetic acid (-CH₃COOH): [M - 60]⁺

Cleavage of the C-C bond adjacent to the acetoxy group.

Cleavage at the double bond.

McLafferty rearrangement involving the ester group.

The following table summarizes some of the expected key fragments.

m/z Proposed Fragment Ion

354 [C₂₁H₃₈O₄]⁺ (Molecular Ion)

323 [M - OCH₃]⁺

311 [M - COCH₃]⁺

294 [M - CH₃COOH]⁺

242
Fragmentation related to cleavage near the

acetoxy group

Experimental Protocol for GC-MS
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., hexane or

dichloromethane).
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

Gas Chromatography:

Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is typically used.

Injector: Split/splitless injector, typically at a temperature of 250-280°C.

Oven Program: A temperature gradient is used to ensure good separation of the analyte

from any impurities. A typical program might start at a lower temperature (e.g., 100°C),

ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

Carrier Gas: Helium is commonly used as the carrier gas.

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV is standard.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Scan Range: A mass range of m/z 50-500 is typically sufficient.

Data Analysis: Identify the peak corresponding to Methyl O-acetylricinoleate in the total ion

chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and

major fragment ions.
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Fragmentation Pathways
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Caption: Mass Spectrometry Fragmentation Logic.

Conclusion
The spectroscopic analysis of Methyl O-acetylricinoleate using NMR, FTIR, and MS provides

a comprehensive characterization of its molecular structure. ¹H and ¹³C NMR confirm the

connectivity of the carbon and proton skeleton, FTIR identifies the key functional groups, and

MS determines the molecular weight and provides structural information through fragmentation

patterns. The combination of these techniques is essential for the unambiguous identification

and quality assessment of this important castor oil derivative in research and industrial settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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